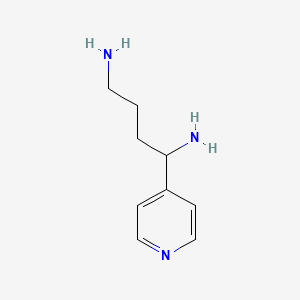
2-(2-Chloro-phenyl)-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its uses.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It may also include spectroscopic properties like UV/Vis, IR, NMR, and mass spectra.Applications De Recherche Scientifique
Synthesis and Biological Applications
Thiazolidine derivatives, including 2-(2-Chloro-phenyl)-thiazolidine, are of great interest due to their bridge between organic synthesis and medicinal chemistry. These compounds are known for their varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity. The novel synthesis methods and diverse therapeutic applications highlight the compound's versatility in drug design and probe development (Sahiba et al., 2020).
Antimicrobial and Anticancer Properties
Thiazolidine derivatives have demonstrated potent antimicrobial and anticancer properties. Some derivatives have shown better activity than standard drugs, suggesting their potential as new drug candidates for the market. The structural significance of thiazolidines, such as the presence of a thio ether group at one position and an amine group at the third position, contributes to their broad-spectrum biological activities (Pandey et al., 2011).
Green Synthesis and Environmental Impact
The green synthesis of thiazolidinone derivatives has been emphasized due to its environmental benefits, including reduced hazardous material use and improved atom economy. Microwave-assisted organic synthesis of thiazolidinone derivatives exemplifies an exhilarating field in green chemistry, showcasing the compound's role in sustainable chemical practices (JacqulineRosy et al., 2019).
Molecular Hybridization in Drug Design
Molecular hybridization, combining thiazolidinone with other pharmacophoric moieties, has been an effective strategy in drug design, enhancing the biological activity and potency of new compounds. This approach has been particularly fruitful in the development of novel antibacterial, antiviral, antidiabetic, and anticancer agents, highlighting the adaptability of thiazolidinone scaffolds in medicinal chemistry (Seboletswe et al., 2023).
Safety And Hazards
This includes information on the toxicity of the compound, precautions to be taken while handling it, and first aid measures in case of exposure.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further studies are needed.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHLVQZFBQEBFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70986201 |
Source


|
| Record name | 2-(2-Chlorophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-phenyl)-thiazolidine | |
CAS RN |
67189-26-8 |
Source


|
| Record name | Thiazolidine, 2-(o-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chlorophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

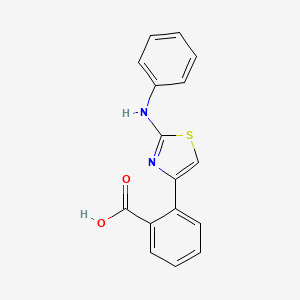
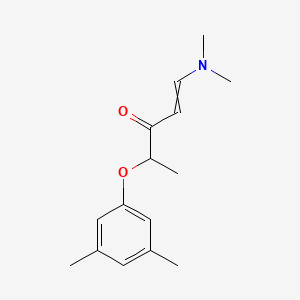
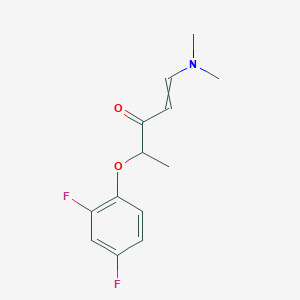

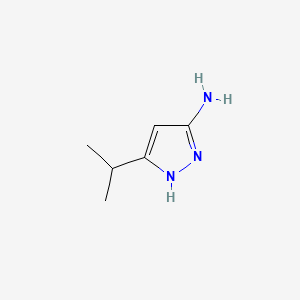
![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)




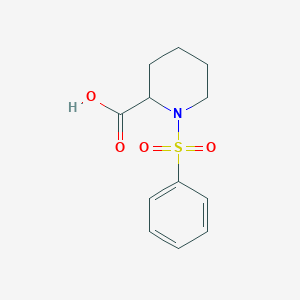

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)
